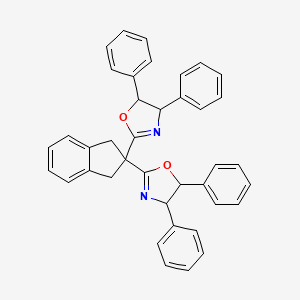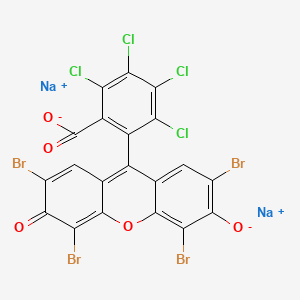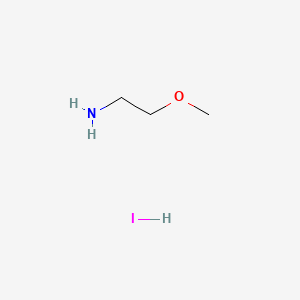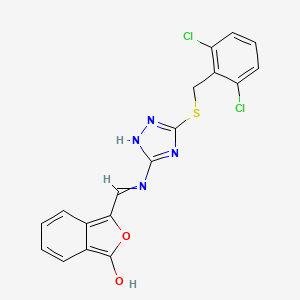
(4R,4'R,5R,5'R)-2,2'-(2,3-Dhydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a chiral ligand used in asymmetric synthesis. This compound is known for its ability to induce high enantioselectivity in various catalytic reactions, making it a valuable tool in the field of organic chemistry. The structure of this compound features two oxazoline rings attached to a central indene moiety, which provides a rigid and well-defined chiral environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from the corresponding amino alcohols and carboxylic acids. This reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.
Attachment to Indene Moiety: The oxazoline rings are then attached to the indene moiety through a series of coupling reactions. This step often involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired carbon-carbon bonds.
Industrial Production Methods
In an industrial setting, the production of (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) follows similar synthetic routes but on a larger scale. The key to successful industrial production is the optimization of reaction conditions to maximize yield and minimize by-products. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxazoline N-oxide.
Reduction: Reduction of the oxazoline rings can lead to the formation of amino alcohols.
Substitution: The compound can undergo substitution reactions at the phenyl rings or the indene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or organolithium reagents.
Major Products
Oxidation: Oxazoline N-oxide.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric catalysis, particularly in reactions such as hydrogenation, hydroformylation, and cyclopropanation.
Biology: Employed in the synthesis of chiral molecules that are used as probes or inhibitors in biological studies.
Medicine: Utilized in the synthesis of pharmaceutical compounds, especially those that require high enantioselectivity.
Industry: Applied in the production of fine chemicals and agrochemicals, where chiral purity is essential.
Mecanismo De Acción
The mechanism by which (4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) exerts its effects is primarily through its role as a chiral ligand. The compound coordinates to metal centers in catalytic complexes, creating a chiral environment that induces enantioselectivity in the reaction. The rigid structure of the indene moiety and the steric hindrance provided by the phenyl rings contribute to the high selectivity observed in these reactions.
Comparación Con Compuestos Similares
Similar Compounds
(R,R)-1,2-Diphenylethylenediamine: Another chiral ligand used in asymmetric synthesis, but with a different structural framework.
®-BINAP: A widely used chiral ligand with a biaryl backbone, offering different steric and electronic properties.
(R,R)-TADDOL: A chiral diol ligand with a tetraaryl backbone, used in various asymmetric transformations.
Uniqueness
(4R,4’R,5R,5’R)-2,2’-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is unique due to its indene-based structure, which provides a rigid and well-defined chiral environment. This rigidity often results in higher enantioselectivity compared to more flexible ligands. Additionally, the presence of two oxazoline rings allows for versatile coordination to various metal centers, making it a highly adaptable ligand for different catalytic reactions.
Propiedades
Fórmula molecular |
C39H32N2O2 |
|---|---|
Peso molecular |
560.7 g/mol |
Nombre IUPAC |
2-[2-(4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2 |
Clave InChI |
UYCBNAKEMVGOCN-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12510624.png)
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)[(3,4-dichlorophenyl)methoxy]amine](/img/structure/B12510632.png)






![(3aR,3a'R,8aS,8a'S)-2,2'-Cyclohexylidenebis[8,8a-dihydro-3aH-indeno[1,2-d]oxazole]](/img/structure/B12510658.png)

![2-[1,2-Diphenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12510664.png)
![Titanium, oxo[sulfato(2-)-kappaO,kappaO']-](/img/structure/B12510670.png)


